1-Aziridineethanol

Beschreibung

Contextualization within Aziridine (B145994) Chemistry

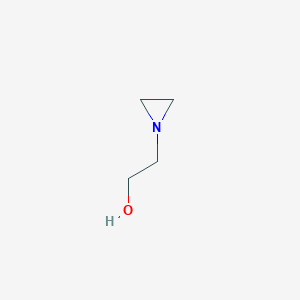

1-Aziridineethanol, also known by its IUPAC name 2-(aziridin-1-yl)ethanol, is an organic compound that belongs to the family of aziridines. nih.govcymitquimica.com Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and two carbon atoms. wikipedia.org This class of compounds is notable for its significant ring strain, with bond angles of approximately 60°, which is a considerable deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This inherent strain makes the aziridine ring highly reactive and susceptible to ring-opening reactions when treated with various nucleophiles. wikipedia.orgslideshare.net

The parent compound, aziridine (ethylene imine), was first discovered in 1888. wikipedia.orgillinois.edu Derivatives like this compound are of significant interest in chemical synthesis because they combine the characteristic reactivity of the aziridine ring with the functionalities of their substituent groups. illinois.edua2bchem.com Due to the increased s-character of the nitrogen's free electron pair, aziridines are generally less basic than their acyclic amine counterparts. wikipedia.org The chemistry of this compound is thus fundamentally governed by the principles of aziridine reactivity, primarily driven by the relief of ring strain. rsc.org

Significance as a Multifunctional Chemical Entity

This compound is considered a significant multifunctional chemical entity due to the presence of two distinct reactive sites within its structure: the tertiary amine of the aziridine ring and the primary hydroxyl group of the ethanol (B145695) substituent. cymitquimica.comsmolecule.com This bifunctionality allows it to act as a versatile building block in organic and polymer chemistry. a2bchem.comsmolecule.com

The aziridine moiety can undergo nucleophilic ring-opening to introduce an aminoethyl group into other molecules, a reaction central to its utility. smolecule.com Simultaneously, the terminal hydroxyl group can participate in a wide array of classic alcohol reactions, such as esterification, etherification, and condensation reactions. smolecule.com This dual reactivity enables the synthesis of complex molecules and functional polymers. It serves as a key intermediate for producing materials with tailored properties, finding use as a chemical modifier for polymers, coatings, and various fibers. nih.govsmolecule.com The ability to engage in multiple, distinct reaction pathways makes this compound a valuable precursor in the development of advanced materials and chemical architectures. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(aziridin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-4-3-5-1-2-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYONOYYDEFODAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9016-04-0 | |

| Record name | 1-Aziridineethanol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0024551 | |

| Record name | 1-Aziridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-aziridine ethanol is a clear colorless to yellow liquid. (NTP, 1992), Colorless liquid; [Hawley] Colorless or yellow liquid; [CAMEO] | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aziridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

309 to 313 °F at 760 mmHg (NTP, 1992), 168 °C | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

153 °F (NTP, 1992), 85 °C, 185 °F (open cup) | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aziridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in organic solvents, Miscible with water | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.088 (NTP, 1992) - Denser than water; will sink, 1.088 g/cu cm at 25 °C | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.49 [mmHg] | |

| Record name | 1-Aziridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

1072-52-2 | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aziridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aziridineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aziridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(azidin-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-AZIRIDINYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20BLL91L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for 1 Aziridineethanol and Its Derivatives

Established Synthetic Pathways to 1-Aziridineethanol

Traditional methods for synthesizing this compound primarily rely on intramolecular cyclization of amino alcohols or intermolecular reactions involving the opening of strained three-membered rings.

Ring Closure and Cyclization Reactions (e.g., Wenker Synthesis)

The Wenker synthesis is a classic and practical method for preparing aziridines from β-amino alcohols. wikipedia.orgchemeurope.com The process typically involves two main steps. First, the amino alcohol is reacted with sulfuric acid at elevated temperatures to form a sulfate (B86663) monoester. wikipedia.org Subsequent treatment of this intermediate with a base, such as sodium hydroxide, facilitates an intramolecular nucleophilic substitution, where the deprotonated amine displaces the sulfate group to form the aziridine (B145994) ring. wikipedia.orgchemeurope.com

However, the Wenker synthesis can be limited by competing side reactions, such as Hofmann elimination, especially with certain substrates like trans-2-aminocyclooctanol, which yields a mixture of the aziridine and cyclooctanone. wikipedia.org

Ring-Opening of Epoxides with Amines

The ring-opening of epoxides with amines is a fundamental and widely used method for the synthesis of β-amino alcohols, which are precursors to this compound, and in some cases, can lead directly to N-substituted aziridineethanols. thieme-connect.comorganic-chemistry.org This reaction leverages the high ring strain of epoxides, making them susceptible to nucleophilic attack. thieme-connect.comresearchgate.net The reaction can be catalyzed by various means, including acids and Lewis acids, which activate the epoxide, or it can proceed under neutral or basic conditions, particularly with highly nucleophilic amines. organic-chemistry.orgorganic-chemistry.org

The regioselectivity of the ring-opening is a critical aspect. In terminal epoxides, the nucleophilic amine typically attacks the less sterically hindered terminal carbon atom. thieme-connect.com The use of hot water as both a solvent and a mild acid catalyst has been shown to effectively promote the hydrolysis and aminolysis of epoxides without the need for additional catalysts. organic-chemistry.org

For instance, the reaction of epoxides with sodium azide, followed by reduction, provides a route to β-azido alcohols, which are precursors to amino alcohols. thieme-connect.comorganic-chemistry.org Oxone® has been identified as an efficient promoter for the azidolysis of epoxides, allowing the reaction to proceed at room temperature with high regioselectivity. thieme-connect.comorganic-chemistry.org

Reactions Involving Oxiranes and Ethylenimine

The reaction between oxiranes (epoxides) and ethylenimine (aziridine) or its derivatives can also be employed to construct molecules containing the this compound framework. Ethylenimine itself can act as a nucleophile to open an epoxide ring, leading to the formation of N-(2-hydroxyethyl)aziridine, which is another name for this compound. nih.gov

This reaction is a specific example of the broader class of epoxide ring-opening reactions with amines. The nitrogen atom of the aziridine ring attacks one of the carbon atoms of the oxirane ring, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group. The reactivity of this process can be influenced by catalysts and reaction conditions, similar to other epoxide aminolysis reactions.

Stereoselective and Asymmetric Synthesis of Aziridineethanol Compounds

The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven the development of stereoselective and asymmetric methods for the synthesis of aziridineethanol derivatives.

Chiral Aziridination Strategies

Chiral aziridination strategies aim to create chiral aziridine rings from prochiral starting materials, often alkenes. beilstein-journals.org These methods frequently involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. jchemlett.combaranlab.org One approach involves the asymmetric synthesis of 2-substituted aziridine-2-carboxylates through the diastereoselective aza-Darzens reaction of lithium enolates with enantiopure sulfinimines. nih.gov These chiral aziridine esters can then be further functionalized.

Another strategy is the enantioselective aziridination of alkenes using a nitrene source in the presence of a chiral catalyst. beilstein-journals.orgacs.org For example, cobalt(II) complexes with chiral porphyrin ligands have been used to catalyze the asymmetric aziridination of alkenes with phosphoryl azides, producing chiral N-phosphoryl aziridines with good to excellent yields and moderate to high enantioselectivities. beilstein-journals.org The resulting chiral aziridines can be valuable intermediates for the synthesis of more complex molecules. beilstein-journals.orgnih.gov

The stereoselective addition of organometallic reagents to chiral aziridine-2-carboxaldehydes is another powerful method for producing chiral aziridinols. msu.edu The stereochemical outcome of such additions can often be controlled by chelation effects involving the nitrogen substituent on the aziridine ring. msu.edu

Catalytic Approaches (e.g., Metal-Free, Organocatalytic, Transition Metal-Catalyzed)

A variety of catalytic systems have been developed to facilitate the synthesis of aziridineethanol compounds with high efficiency and stereoselectivity. These can be broadly categorized into metal-free, organocatalytic, and transition metal-catalyzed approaches.

Metal-Free and Organocatalytic Approaches:

In recent years, metal-free and organocatalytic methods for aziridination have gained significant attention due to their lower cost and reduced environmental impact compared to some transition metal-based systems. acs.org For instance, an organocatalytic nitrogen transfer methodology has been developed for the aziridination of unactivated olefins using hydroxylamine-O-sulfonic acid as the nitrogen source and electron-deficient ketones as catalysts. mdpi.com This approach provides direct access to unprotected aziridines.

Organocatalysts derived from cinchona alkaloids have been successfully employed in the enantioselective reaction of 2H-azirines with oxazolones to produce aziridine-oxazolone compounds in high yields and enantiopurities. nitech.ac.jp Additionally, a short, high-yielding protocol for the enantioselective synthesis of C2-functionalized aziridines has been developed using organocatalysis, starting from the enantioselective α-chlorination of aldehydes. nih.gov

Transition Metal-Catalyzed Approaches:

Transition metal catalysts are widely used in the synthesis of aziridines and their derivatives due to their high reactivity and ability to control selectivity. mdpi.comnih.gov Transition metals such as copper, rhodium, and palladium are commonly employed. sioc-journal.cnsioc-journal.cn

Copper-catalyzed reactions are well-established for the asymmetric aziridination of alkenes. acs.org

Rhodium catalysts have also been used for aziridination, although the cost of rhodium can be a drawback. acs.org Planar chiral rhodium indenyl catalysts have been shown to facilitate the enantioselective aziridination of unactivated alkenes. acs.org

Palladium-catalyzed reactions are particularly useful for cross-coupling reactions involving aziridines. mdpi.com For example, stereoselective Pd-catalyzed etherification of chiral aziridines has been used as a key step in the synthesis of natural products. nih.gov

Lewis acid catalysts, such as Yb(OTf)₃, have been shown to effectively catalyze the reaction of aryldiazomethanes with α-imino esters to produce cis-aziridine-2-carboxylates selectively, avoiding the formation of common byproducts. organic-chemistry.org

The development of these diverse catalytic systems provides a powerful toolkit for the synthesis of a wide range of structurally and stereochemically diverse this compound derivatives, enabling further exploration of their applications in various fields of chemistry.

Functionalization Strategies for Intact Aziridineethanol Systems

The inherent ring strain of aziridines makes them valuable synthetic intermediates, but it also presents a challenge for functionalization that preserves the three-membered ring. nih.gov Methodologies that allow for the modification of the aziridine ring without causing its rupture are of significant interest. This section explores advanced strategies for the functionalization of intact aziridine systems, specifically focusing on the generation and subsequent reactions of aziridinyl anions and radicals.

The deprotonation of an aziridine ring to form an aziridinyl anion is a key strategy for introducing a variety of substituents. The success of this approach is highly dependent on the substituent on the nitrogen atom, which significantly influences the acidity of the C-H bonds on the aziridine ring and the stability of the resulting anion. nih.gov

Computational studies have shown that N-sulfonylated aziridines are predicted to be more reactive towards deprotonation than their corresponding N-alkyl or N-H counterparts. nih.gov However, experimental observations have revealed that the nature of the base and the reaction conditions are critical. For instance, the treatment of N-tosyl aziridines with strong bases like lithium diisopropylamide (LDA) can lead to deprotonation at the tosyl group's methyl substituent, which can prevent the desired ring functionalization. nih.gov

A more successful approach involves the use of lithium-iodine exchange to generate aziridinyllithium species from iodoaziridines. This method has demonstrated high stereochemical fidelity, allowing for the controlled synthesis of functionalized aziridines. The resulting aziridinyllithium intermediates can be trapped with various electrophiles, such as diselenides, to yield products like cis-selenoaziridines. acs.org

Table 1: Generation and Trapping of Aziridinyl Anions

| Precursor | Reagent | Intermediate | Trapping Agent | Product | Reference |

|---|---|---|---|---|---|

| N-Ts Iodoaziridines | n-BuLi | Aziridinyllithium | Diphenyl Diselenide | cis-Selenoaziridines | acs.org |

It is important to note that α-deprotonation can sometimes lead to the formation of unstable azirines, which can undergo further reactions. nih.gov Careful selection of the nitrogen substituent and reaction conditions is therefore crucial to control the reaction pathway and achieve the desired functionalized aziridine.

The functionalization of aziridines through radical intermediates offers an alternative and complementary approach to anionic methods. acs.org Aziridinyl radicals can be generated from various precursors under mild conditions, enabling a range of intermolecular addition and functionalization reactions while preserving the strained aziridine ring. nih.gov

One effective method for generating N-centered aziridinyl radicals is through the homolysis of N-haloaziridines, which can be readily prepared by treating N-H aziridines with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). thieme-connect.com These radicals can then participate in reactions such as the synthesis of β-haloaziridines. thieme-connect.com

Another innovative approach involves the reductive photoactivation of N-pyridinium aziridines. nih.gov This method generates transient N-aziridinyl radicals that can be trapped by olefins in the presence of oxygen to yield 1,2-hydroxyaziridination products. nih.gov Density Functional Theory (DFT) studies suggest that the N-aziridinyl radical is planar with the unpaired electron in a p-orbital, leading to electrophilic reactivity. nih.govyoutube.com The intermediacy of these freely diffusing radicals has been supported by radical trapping experiments. nih.gov

Furthermore, aziridinyl radicals can be generated from iodoaziridines using potassium tert-butoxide (KOtBu) as a single electron transfer reagent. acs.org This process is proposed to involve the reduction of the C-I bond to form a radical anion, which then eliminates an iodide ion to produce the aziridinyl radical. This radical can then react with trapping agents like diphenyl diselenide to afford trans-selenoaziridines, demonstrating a stereochemical outcome that is distinct from the corresponding anionic reaction. acs.org

Aziridine N-carbonyl radicals, generated from the irradiation of S-oxalyl xanthates, have also been studied. These radicals can undergo ring-opening to form 2-isocyanato radicals, which can be trapped by external olefins. csic.es

Table 2: Generation and Trapping of Aziridinyl Radicals

| Precursor | Method of Generation | Intermediate | Trapping Agent | Product | Reference |

|---|---|---|---|---|---|

| N-Haloaziridines | Homolysis | N-Aziridinyl Radical | (Not specified) | β-Haloaziridines | thieme-connect.com |

| N-Pyridinium Aziridines | Reductive Photoactivation | N-Aziridinyl Radical | Olefins / O₂ | 1,2-Hydroxyaziridination Products | nih.gov |

| Iodoaziridines | Single Electron Transfer with KOtBu | Aziridinyl Radical | Diphenyl Diselenide | trans-Selenoaziridines | acs.org |

These radical-based methodologies expand the toolkit for the functionalization of intact aziridine systems, providing access to a diverse range of derivatives that would be challenging to synthesize through other means.

Mechanistic Investigations of 1 Aziridineethanol Reactivity

Elucidation of Ring-Opening Reaction Mechanisms

Ring-opening reactions of aziridines, including 1-aziridineethanol, typically commence with the activation of the ring, followed by a nucleophilic attack that cleaves a carbon-nitrogen bond. chemcess.com

The nucleophilic ring-opening of a non-activated aziridine (B145994) ring, such as in this compound, is often facilitated by initial activation through protonation or alkylation of the ring's nitrogen atom. chemcess.commdpi.com This creates a more reactive aziridinium (B1262131) ion intermediate. The subsequent attack by a nucleophile can proceed via two distinct regiochemical pathways, designated as "a" (kinetic) and "b" (thermodynamic). mdpi.com

Kinetic Pathway (a): The nucleophile attacks the less sterically hindered carbon atom of the aziridinium ring. This pathway is kinetically favored and typically occurs under milder conditions or with less reactive nucleophiles. mdpi.comjove.com

Thermodynamic Pathway (b): The nucleophile attacks the more substituted carbon atom, leading to the thermodynamically more stable product. mdpi.com

The choice between these pathways can be influenced by the nature of the substituents on the aziridine ring, the incoming nucleophile, and the reaction conditions. mdpi.com For instance, in the ethylative ring-opening of 2-benzyloxymethylaziridine, the reaction with sodium acetate in acetonitrile yielded the kinetic product as the major isomer. semanticscholar.org A variety of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles, have been shown to effectively open the aziridine ring under mildly acidic conditions. jove.com The reaction of ethylenimine (aziridine) with hydrogen sulfide produces thiols, and with other thiols, it yields aminoethyl sulfides. chemcess.com

| Nucleophile | Typical Pathway | Product Type | Reference |

|---|---|---|---|

| Acetate (OAc⁻) | Kinetic or Thermodynamic | Amino ester | jove.comsemanticscholar.org |

| Azide (N₃⁻) | Kinetic | Azido amine | jove.comsemanticscholar.org |

| Thiols (RSH) | Kinetic | Aminoethyl sulfide | chemcess.comnih.gov |

| Amines (RNH₂) | Kinetic/Thermodynamic | Vicinal diamine | chemcess.comrsc.org |

For non-activated aziridines, electrophilic activation is a crucial first step for most ring-opening reactions. mdpi.com Electrophiles attack the lone pair of electrons on the nitrogen atom, forming a positively charged aziridinium ion. mdpi.comsemanticscholar.org This process significantly weakens the C-N bonds of the ring, making it highly susceptible to cleavage by even weak nucleophiles. Common electrophiles used for activation include protons (from acids), Lewis acids, and alkylating agents like methyl triflate (MeOTf) or ethyl triflate (EtOTf). mdpi.comsemanticscholar.org

The nature of the substituent on the aziridine nitrogen profoundly influences its reactivity. Quantum chemical computations have revealed that attaching an electron-withdrawing group, such as a formyl group, to the nitrogen atom leads to a strong decrease in the reaction barrier for ring-opening and a considerable increase in exothermicity. nih.gov This is attributed to the stabilization of the transition state. nih.gov Experimental studies comparing diethyl aziridine-2,3-dicarboxylate with its N-formylated counterpart showed that the N-formylated compound readily undergoes a ring-opening reaction with a model thiolate, while the non-formylated version reacts much more slowly. nih.gov This enhanced reactivity makes N-acylated aziridines potent inhibitors of enzymes like cysteine proteases, where the active site thiolate acts as the nucleophile. nih.gov

Mechanistic Aspects of Aziridine Ring Formation

The synthesis of the strained aziridine ring can be achieved through various strategies, including enzymatic and electrochemical methods.

Nature has evolved specific enzymes to construct the reactive aziridine moiety found in some natural products. nih.gov Recent mechanistic studies have focused on mononuclear non-heme iron enzymes identified as potential "aziridinases." nih.gov The proposed mechanism involves the following key steps:

An iron(IV)-oxo species initiates the reaction by abstracting a hydrogen atom from a carbon atom, effecting a C-H bond cleavage. nih.gov

This leads to the formation of a carbocation intermediate. nih.gov

A nearby amine functionality within the substrate then performs a polar capture of the carbocation, leading to the closure of the three-membered aziridine ring. nih.gov

Isotope tracing experiments have provided strong evidence for this polar capture mechanism. nih.gov Earlier research also demonstrated the enzymatic synthesis of aziridines from β-amino alcohols, the structural class to which this compound belongs, in liver preparations, suggesting a potential pathway for endogenous formation. nih.gov

Electrochemical methods offer a powerful and sustainable alternative for synthesizing aziridines, using electrons as "traceless reagents" under mild conditions. tue.nl These processes can follow different mechanistic pathways depending on which reactant is activated at the anode.

One prominent mechanism involves the anodic oxidation of a primary amine. The amine is oxidized to a highly reactive amino-centered radical cation, which is then "trapped" by an alkene (like styrene). tue.nl A subsequent single-electron oxidation of the resulting benzyl radical forms a carbocation, which then undergoes cyclization to yield the aziridine ring. tue.nl

An alternative approach involves the electrochemical activation of the alkene instead of the amine. wisc.educhemrxiv.org The alkene is anodically oxidized and then reacts with the amine coupling partner. chemrxiv.org This strategy has broadened the scope of electrochemical aziridination, allowing a wider variety of amines to be used than was possible with traditional chemical methods that required pre-functionalized, highly reactive nitrogen reagents. wisc.edu The use of continuous-flow microreactors for these transformations helps to overcome mass-transfer limitations and improve the productivity and selectivity of the reaction. tue.nl

Reaction Kinetics and Thermodynamic Considerations in Aziridineethanol Transformations

The transformations of this compound are governed by fundamental kinetic and thermodynamic principles. The high ring strain of the aziridine ring (approximately 111 kJ/mol or ~26.5 kcal/mol) is a major thermodynamic driving force for ring-opening reactions. uni-mainz.de

High-level ab initio studies have been employed to investigate the energetics of aziridine reactions, determining thermodynamic activation parameters for processes like ring-opening. acs.org The kinetics of these reactions are highly dependent on the substitution pattern of the aziridine. As demonstrated in studies of cysteine protease inhibitors, the introduction of an electron-withdrawing N-formyl group significantly lowers the activation barrier for nucleophilic attack by a thiolate compared to an N-unsubstituted or N-methylated aziridine. nih.gov This highlights how electronic modifications can be used to tune the kinetic profile of aziridine ring-opening.

| N-Substituent | Effect on Reaction Barrier | Thermodynamic Effect |

|---|---|---|

| None (H) | Baseline Barrier | Exothermic |

| Methyl (CH₃) | Similar to Unsubstituted | Exothermic |

| Formyl (CHO) | Strong Decrease | Considerably More Exothermic |

In polymerization reactions, the nature of the activating group on the nitrogen is crucial for controlling the kinetics of anionic ring-opening polymerization (AROP). uni-mainz.de Different sulfonamide groups (e.g., mesyl, tosyl, nosyl) have varying electron-withdrawing strengths, which allows for the fine-tuning of monomer reactivity and enables the synthesis of sequence-controlled polymers. uni-mainz.de

Organometallic Reactivity and Oxygenation Mechanisms involving Aziridineethanol Ligands

The organometallic chemistry of this compound is characterized by its versatile behavior as a ligand, participating in reactions that can either preserve or open its strained aziridine ring. Its interactions with metals, particularly zinc and lanthanides, have been a subject of detailed mechanistic investigation, revealing pathways to complex multinuclear structures and selective oxygenation reactions.

The reaction between diethylzinc (Et₂Zn) and this compound yields the corresponding ethylzinc alcoholate. uu.nl Molecular weight determinations suggest that this compound exists predominantly as a trimeric aggregate, [EtZn(azol)]₃ (where azol is the deprotonated form of this compound), in a benzene solution. uu.nl

A key aspect of the reactivity of this organozinc complex is its controlled reaction with molecular oxygen. Studies have shown that the selective oxygenation of organozinc compounds is a viable process. acs.orgresearchgate.netresearchgate.net When the [EtZn(azol)]n aggregate is treated with an excess of dry oxygen in a toluene solvent, a stable zinc ethylperoxide is formed. acs.orgresearchgate.netresearchgate.net This reaction demonstrates a pathway for the insertion of an oxygen molecule into the zinc-carbon bond without disrupting the ligand structure.

The resulting product is a complex crystalline material identified as [EtOOZn(azol)]₂[EtZn(azol)]₂. uu.nlacs.org The core structure of this compound consists of a framework of four zinc atoms, two ethyl groups, four ethoxyaziridine groups, and two bridging ethylperoxo groups. uu.nl This selective oxygenation highlights how the this compound ligand can stabilize intermediate species and direct the reactivity of the metallic center.

Table 1: Oxygenation of Ethylzinc 1-Aziridineethanolate

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| [EtZn(azol)]n | Dry O₂ (excess) | Toluene | [EtOOZn(azol)]₂[EtZn(azol)]₂ | acs.org, researchgate.net |

Beyond simple coordination, this compound acts as a monomer in ligand synthesis through facile ring-opening and cyclo-oligomerization reactions, particularly in the presence of lanthanide(III) (Ln³⁺) ions. acs.org This process leads to the formation of polyaza cyclic oligomers. The most favorable of these reactions is the cyclo-oligomerization of four this compound units to create the 12-membered cyclen-type macrocycle, H₄L¹ (1,4,7,10-tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane). acs.org

The presence of Ln³⁺ ions during this ring-opening oligomerization can template the reaction, leading to the self-assembly of various polynuclear complexes. acs.org The formation of these larger structures is driven by the coordinative unsaturation of both the alkoxy sites on the newly formed ligand and the lanthanide ions themselves, which typically seek high coordination numbers. acs.org

Furthermore, the reaction pathway can be diverted. In the presence of ethylenediamine, a competing N-alkylation reaction occurs instead of cyclo-oligomerization, producing acyclic poly(amino-alkoxide) ligands. acs.org This alternative pathway has been shown to yield dinuclear lanthanide complexes. acs.org

Table 2: Polynuclear Lanthanide Complexes Derived from this compound Reactivity

| Reaction Condition | Ligand Formed | Resulting Complex Type | Key Driver | Reference |

|---|---|---|---|---|

| Self-oligomerization in presence of Ln³⁺ | H₄L¹ (macrocycle) | Mononuclear, Tetranuclear, Pentanuclear | Coordinative unsaturation of Ln³⁺ ions and alkoxy sites | acs.org |

| Oligomerization in presence of ethylenediamine and Ln³⁺ | H₂L² (acyclic) | Dinuclear | Competing N-alkylation reaction | acs.org |

These mechanistic pathways underscore the dual reactivity of this compound in organometallic chemistry. It can function as a simple alcoholate ligand that modulates the oxygenation at a metal center, or it can serve as a reactive building block for constructing complex, multidentate ligand frameworks capable of assembling polynuclear metal clusters. uu.nlacs.org

Applications of 1 Aziridineethanol in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block

1-Aziridineethanol, with its strained three-membered aziridine (B145994) ring and a pendant hydroxyl group, serves as a highly valuable and versatile building block in organic synthesis. ontosight.aiontosight.ai This unique structural combination allows for a variety of chemical transformations, making it a key intermediate in the preparation of more complex molecules. ontosight.aiontosight.ai The inherent ring strain of the aziridine moiety makes it susceptible to ring-opening reactions by a wide range of nucleophiles, while the hydroxyl group offers a site for further functionalization. This dual reactivity is instrumental in its application for constructing diverse molecular architectures, particularly those containing nitrogen. chemcess.comresearchgate.net

Construction of Nitrogen-Containing Heterocycles (e.g., Azetidines, Imidazoles, Thiazoles)

The reactivity of the aziridine ring in this compound is harnessed for the synthesis of various larger, more stable nitrogen-containing heterocyclic systems. researchgate.net The ring-opening of aziridines provides a pathway to bifunctional intermediates that can subsequently cyclize to form different heterocycles. For instance, the reaction of aziridines with imines or isocyanates can lead to the formation of five-membered rings like imidazolidines and imidazolidinones, respectively. nih.gov This transformation involves the expansion of the three-membered aziridine ring into a five-membered structure. nih.gov

Furthermore, the strategic opening of the aziridine ring can be followed by intramolecular cyclization to yield four-membered azetidines or larger rings. researchgate.net The regioselectivity of the ring-opening is a critical factor and can often be controlled by the nature of the substituents on the aziridine ring and the reaction conditions employed. nih.gov Research has shown that aziridine rings substituted with certain functional groups can efficiently undergo ring-opening and subsequent cyclizations to form five- or six-membered heterocycles. nih.gov The synthesis of thiazoles can also be envisioned through reactions involving appropriate sulfur-containing nucleophiles that open the aziridine ring, followed by cyclization.

Precursor for Advanced Organic Intermediates

This compound is a valuable precursor for a variety of advanced organic intermediates that are not easily accessible through other synthetic routes. Its ability to introduce a hydroxyethylamino moiety into molecules makes it a key starting material in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The compound's utility stems from the reactivity of both the aziridine ring and the hydroxyl group.

The hydroxyl group can be modified or used as a handle for attachment to other molecules, while the aziridine ring can undergo nucleophilic ring-opening to introduce a β-amino alcohol functionality. This feature is particularly useful in the synthesis of β-functionalized amines, which are important structural motifs in many biologically active compounds. nih.gov For example, the reaction of this compound with organozinc reagents, catalyzed by nickel, allows for the formation of C-C bonds and the synthesis of β-substituted amines. princeton.edu

Derivatization and Functional Group Interconversions

The chemical versatility of this compound extends to a wide range of derivatization and functional group interconversion reactions, further highlighting its importance as a synthetic building block.

Formation of Urea and Thiourea Derivatives

The nitrogen atom of the aziridine ring in this compound can react with electrophiles. Specifically, it can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. mdpi.comresearchgate.net These reactions typically proceed under mild conditions and can produce a diverse library of compounds. mdpi.comresearchgate.net The resulting urea and thiourea derivatives have been investigated for their potential biological activities, including antimicrobial properties. mdpi.comresearchgate.netnih.gov

Table 1: Synthesis of Urea and Thiourea Derivatives from Aziridines

| Aziridine Reactant | Electrophile | Product Type | Reference |

|---|---|---|---|

| Substituted Aziridines | Isocyanates | Urea Derivatives | mdpi.comresearchgate.net |

Synthesis of Beta-Amino Acid Derivatives via Reductive Carboxylation

A significant application of aziridines, including derivatives of this compound, is in the synthesis of β-amino acids. A nickel-catalyzed reductive carboxylation of N-substituted aziridines with carbon dioxide at atmospheric pressure provides a direct route to these valuable compounds. recercat.cat This method is characterized by its mild reaction conditions and high chemo- and regioselectivity. recercat.cat It offers a novel and efficient pathway to β-amino acids, which are important building blocks for peptidomimetics and other biologically active molecules. recercat.cat This catalytic approach avoids the use of hazardous reagents often associated with traditional methods for synthesizing β-amino acids. recercat.cat

Cross-Coupling Reactions of Aziridineethanol Derivatives

Derivatives of this compound can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Nickel-catalyzed cross-coupling reactions of aziridines with organozinc reagents (Negishi coupling) have been developed to synthesize β-substituted amines. princeton.edu These reactions can proceed with high regio- and diastereoselectivity, particularly with styrenyl aziridine substrates. princeton.edu

More recent advancements have enabled the cross-coupling of unactivated alkyl aziridines by employing specific N-protecting groups that facilitate the catalytic cycle. princeton.edu Furthermore, a nickel/photoredox dual catalytic system has been reported for the C(sp³)–C(sp³) cross-coupling of aziridines with aliphatic alcohols, which are activated as benzaldehyde dialkyl acetals. nih.gov This methodology allows for the formation of a C-C bond between two different sp³-hybridized carbon atoms, opening up new possibilities for the synthesis of complex β-functionalized amines. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Azetidines |

| Imidazoles |

| Thiazoles |

| Imidazolidines |

| Imidazolidinones |

| Urea |

| Thiourea |

| Beta-Amino Acids |

| Carbon Dioxide |

| Organozinc reagents |

1 Aziridineethanol in Polymer Chemistry and Advanced Materials

Polymerization of 1-Aziridineethanol Monomers

This compound, a molecule featuring a reactive three-membered aziridine (B145994) ring and a hydroxyl functional group, serves as a versatile monomer in polymer synthesis. ontosight.aiguidechem.com The strain within the aziridine ring makes it susceptible to ring-opening polymerization, a characteristic that chemists exploit to create a variety of functional polymers. researchgate.net

The homopolymerization of this compound proceeds through a cationic ring-opening polymerization (CROP) pathway. researchgate.net This process is typically initiated by acids, Lewis acids, or other cationic species that protonate the nitrogen atom of the aziridine ring, activating it for nucleophilic attack by another monomer molecule.

The polymerization mechanism leads to a polymer architecture that is characteristically a highly branched polyamine. This structure is analogous to the hyperbranched polyethylenimine (hb-PEI) synthesized from the polymerization of unsubstituted aziridine (ethylenimine). researchgate.netchemcess.com The resulting homopolymer of this compound, poly(this compound), possesses a backbone resembling PEI, but with each repeating unit bearing a 2-hydroxyethyl group attached to the nitrogen atom. This yields a water-soluble, biocompatible polymer with a high density of hydroxyl functional groups. ontosight.ai The branching occurs because the secondary amine groups within the growing polymer chain can act as nucleophiles, initiating new chain growth and leading to a complex, dendritic structure with primary, secondary, and tertiary amine functionalities. chemcess.com

This compound is also utilized as a comonomer to impart specific properties to various polymer systems. Its incorporation into polymer chains can be achieved through several copolymerization strategies, significantly influencing the final material's characteristics.

Another strategy involves its use in acrylic polymer systems. For example, copolymers of butyl acrylate, methyl methacrylate, and acrylic acid have been crosslinked using an agent prepared from hexamethylene diisocyanate and this compound. researchgate.net The reaction between the isocyanate and the hydroxyl group of this compound, followed by the reaction of the aziridine rings with the carboxylic acid groups of the acrylic polymer, creates a robustly crosslinked network. chemcess.comresearchgate.net This crosslinking enhances properties such as tensile strength and chemical resistance in the final film. researchgate.net

The table below summarizes examples of copolymer systems involving this compound and the resulting material properties.

| Copolymer System | Other Monomers | Resulting Properties/Applications |

| Polyesters | 1,3-Benzenedicarboxylic acid, decanedioic acid, various diols | Rigidity, thermal stability, flexibility. Used in coatings, adhesives, and composites. ontosight.ai |

| Acrylic Polymers | Butyl acrylate, methyl methacrylate, acrylic acid | Enhanced tensile strength, water resistance, and chemical resistance in films. researchgate.net |

| Telomers | Methacrylic acid, various acrylates, styrene | Provides reactive terminal group for cross-linking or modification, enhancing adhesion. ontosight.ai |

Functional Polymer Design and Synthesis

The unique bifunctional nature of this compound makes it a valuable component in the design and synthesis of functional polymers, where it can be integrated into the main chain or used as a modifying agent.

The homopolymerization of this compound is a direct method for synthesizing a functionalized polyethylenimine (PEI) backbone in a single step. The resulting poly(this compound) is effectively a PEI chain that is fully N-substituted with 2-hydroxyethyl groups. ontosight.aichemcess.com This provides a polymer with a high density of hydroxyl groups, which can be used for further reactions or to influence properties like hydrophilicity and biocompatibility.

Furthermore, aziridine-containing molecules can be grafted onto existing polymer backbones. By reacting polymers that possess acidic protons, such as those with carboxylic acid groups, with this compound, it is possible to introduce N-(2-hydroxyethyl)aziridine side chains. chemcess.com This approach allows for the modification of existing polymers, tailoring their surface properties and reactivity.

The high reactivity of the aziridine ring allows this compound to function effectively as both a crosslinking and a terminating agent in various polymer systems. chemcess.comontosight.ai

As a crosslinking agent , this compound is particularly effective for polymers containing carboxylic acid groups. chemcess.comresearchgate.net The aziridine ring readily reacts with the acidic proton of the carboxyl group, opening the ring and forming a covalent amide linkage. This reaction is utilized in acrylic copolymer systems to improve the mechanical and resistance properties of films and coatings. researchgate.net A study on acrylic copolymers demonstrated that increasing the content of an interparticle crosslinking agent derived from this compound led to increased film roughness, tensile strength, and water resistance. researchgate.net

As a terminating agent , this compound is used to cap the ends of polymer chains, introducing a reactive hydroxyl-functional aziridine group. This is documented in various complex polymer structures, such as telomers and polymers of octadecanoic acid, where the polymer chain is explicitly described as "this compound-terminated". ontosight.aigazette.gc.cacanada.ca This terminal group can then be used for subsequent reactions, allowing the polymer to be grafted onto surfaces or integrated into other material systems. ontosight.ai

The table below details the effects of using a this compound-based crosslinker on acrylic film properties.

| Property | Effect of Increasing Crosslinker Content |

| Film Roughness | Increased |

| Tensile Strength | Increased |

| Elongation | Decreased |

| Water Resistance | Increased |

| Chemical Resistance | Increased |

Data derived from a study on acrylic copolymer films crosslinked with an agent prepared from hexamethylene diisocyanate and this compound. researchgate.net

Interactions with Nanomaterials for Composite Systems

The functional groups of this compound facilitate its interaction with nanomaterials, enabling the formation of advanced polymer-nanomaterial composite systems. Theoretical studies have provided insight into the nature of these interactions at the molecular level.

First-principles calculations have been used to investigate composite systems formed between organic monomers, including this compound (1-AD), and the 2D nanomaterial Ti3C2 MXene. researchgate.netresearchgate.net These studies show that the interaction between this compound and the MXene surface is highly dependent on the surface functional groups of the nanomaterial (e.g., -OH, -O, -F). researchgate.netresearchgate.net

The research indicates that this compound can form strong chemical and hydrogen bonds with hydroxyl-terminated Ti3C2 (-OH). researchgate.netresearchgate.net This strong interaction is characterized by significant adsorption energy and charge transfer between the monomer and the nanomaterial surface. In contrast, interactions with MXene surfaces saturated with fluorine (-F) or oxygen (-O) groups are weaker and primarily physical in nature, with lower adsorption energies. researchgate.netresearchgate.net These findings provide a theoretical basis for designing and synthesizing high-performance MXene-organic composite systems, where the hydroxyl group of this compound plays a key role in binding to the nanomaterial surface. researchgate.net

| Ti3C2 MXene Surface | Adsorption Energy (eV) with this compound |

| Bare Ti3C2 | -2.62 |

| Ti3C2(OH)2 | -1.53 |

| Ti3C2O2 | -0.66 |

| Ti3C2F2 | -0.49 |

Data from first-principles calculations of this compound on various Ti3C2 MXene surfaces. researchgate.net

Molecular Interactions with MXene Surfaces: A First-Principles Approach

First-principles calculations demonstrate distinct interaction mechanisms:

Strong Chemical and Hydrogen Bonding: Bare Ti₃C₂ and hydroxyl-terminated Ti₃C₂(OH)₂ surfaces are capable of forming strong chemical and hydrogen bonds with certain organic molecules. This leads to high adsorption energy and a significant transfer of charge between the molecule and the MXene sheet. nih.gov

Physical Interactions: In contrast, when the MXene surface is saturated with fluorine (-F) or oxygen (-O) groups, the interaction with organic molecules like this compound is dominated by weaker physical forces (physisorption). This is characterized by low adsorption energy and minimal charge transfer. nih.gov

| MXene Surface Type | Primary Interaction Type with Organic Molecules | Relative Adsorption Energy | Degree of Charge Transfer |

|---|---|---|---|

| Bare Ti₃C₂ | Strong Chemical & Hydrogen Bonding | High | Large |

| Hydroxyl-Terminated (Ti₃C₂(OH)₂) | Strong Chemical & Hydrogen Bonding | High | Large |

| Oxygen-Terminated (Ti₃C₂O₂) | Physical Interaction (Physisorption) | Low | Small |

| Fluorine-Terminated (Ti₃C₂F₂) | Physical Interaction (Physisorption) | Low | Small |

Enhancement of Material Performance (e.g., Adhesives, Coatings, Composites)

Adhesives and Coatings: In coatings and adhesives, this compound is compounded with polymer resins, such as acrylic copolymers, to significantly boost performance. ontosight.aichemcess.com For instance, when added to a polymer made from methacrylic acid and methyl methacrylate, the aziridine group reacts with the polymer's carboxyl groups. ontosight.ai This cross-linking reaction creates a robust network structure that enhances durability, chemical resistance, and adhesion to various substrates. ontosight.aicovestro.com Similarly, complex polyesters terminated with this compound are employed in high-performance coatings and adhesives, valued for their excellent adhesion and chemical resilience. ontosight.ai The use of polyfunctional aziridines is a well-established method for cross-linking carboxylated polymers to create high-performance coatings. chemcess.com

Broader Applications: The utility of this compound extends beyond conventional coatings to a variety of other materials. It is used as a chemical modifier for latex polymers, textile resins, starches, and natural fibers like paper, wood, and cellulose. nih.gov In textiles, such modifications can improve properties like water resistance and durability. atamanchemicals.com The introduction of the reactive aziridine functionality allows for the creation of materials with tailored characteristics, such as improved mechanical strength and thermal stability. ontosight.aiontosight.ai

| Material/Polymer System | Role of this compound | Resulting Performance Enhancement | References |

|---|---|---|---|

| Acrylic Copolymers (e.g., Methacrylic Acid/Methyl Methacrylate) | Cross-linking Agent | Forms strong, durable adhesives and coatings; improves chemical resistance. | ontosight.ai |

| Complex Polyesters (e.g., from Isophthalic Acid) | Terminating Agent / Cross-linker | Creates high-performance coatings and adhesives with excellent adhesion and chemical resistance. | ontosight.ai |

| Latex Polymers | Chemical Modifier | Improves film formation and durability. | nih.gov |

| Textile Resins & Cellulose Fibers | Chemical Modifier | Enhances durability, water resistance, and other functional properties. | nih.govatamanchemicals.com |

Explorations of 1 Aziridineethanol in Biological and Medicinal Chemistry Research

Biological Activities of Aziridineethanol Derivatives

The strained, three-membered aziridine (B145994) ring, a core feature of 1-aziridineethanol, is a key pharmacophore that imparts significant biological activity to its derivatives. This reactivity is harnessed in medicinal chemistry to design molecules with a range of therapeutic effects, notably antimicrobial and anticancer properties.

Antimicrobial Properties

The incorporation of the aziridine moiety into larger molecular scaffolds is a strategy explored for developing new antimicrobial agents. Azine derivatives, a class of nitrogen-containing heterocycles, are recognized as privileged structures in medicinal chemistry due to their wide array of biological activities, including antibacterial and antifungal effects. nih.gov The development of hybrid molecules, which combine the azine pharmacophore with other active groups, represents a modern approach in the search for new antimicrobial therapies to combat drug resistance. nih.gov

Research into related nitrogen-containing heterocyclic compounds has shown promise. For instance, certain alkyl pyridinol derivatives have demonstrated selective antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com One such compound, JC-01-074, was found to be bactericidal, effectively killing bacteria at its minimum inhibitory concentration (MIC) of 16 μg/mL. mdpi.com The proposed mechanism for these types of lipophilic compounds involves integration into the bacterial membrane, leading to disruption and cell death. mdpi.com While not direct derivatives of this compound, these findings highlight the potential of nitrogen-containing ring systems in antimicrobial drug design.

Anticancer Potential and Cytotoxic Mechanisms

The aziridine ring is a hallmark of several important anticancer agents. Its ability to act as an alkylating agent is central to its cytotoxic effect against cancer cells. Aziridine derivatives exert their anticancer effects by forming covalent bonds with biological macromolecules, most notably DNA.

One study identified a novel aziridine β-D-galactopyranoside derivative, AzGalp, as a promising anticancer compound. nih.gov The investigation into its mechanism revealed that AzGalp induces DNA damage. Cells that were deficient in the Nucleotide Excision Repair (NER) pathway, a key mechanism for repairing bulky DNA adducts, showed hypersensitivity to the compound. nih.gov This suggests that AzGalp creates significant distortions in the DNA double helix that are recognized and repaired by the NER system, and that cancer cells with compromised NER function could be particularly vulnerable to this class of drugs. nih.gov

The anticancer potential of various heterocyclic systems containing the aziridine moiety has been widely evaluated. For example, derivatives of 9-aminoacridine have been synthesized and tested against various cancer cell lines. arabjchem.org Acridine-based compounds are known to interfere with DNA metabolism and the function of enzymes like topoisomerase. arabjchem.orgnih.gov

Table 1: Cytotoxic Activity of Selected 9-Aminoacridine Derivatives

| Compound | Cell Line | CTC₅₀ (μg/mL) |

|---|---|---|

| 7 | Lung (A-549) | 36.25 |

| Cervical (HeLa) | 31.25 | |

| 9 | Lung (A-549) | 18.75 |

| Cervical (HeLa) | 13.75 |

Data sourced from research on 9-aminoacridine derivatives, where CTC₅₀ represents the concentration required to kill 50% of the cells. arabjchem.org

Furthermore, a computational and experimental study screened twenty-one N-H/N-Me aziridine derivatives for their potential to inhibit Poly [ADP-Ribose] polymerase 1 (PARP1), a valuable target in cancer therapy. researchgate.net Through molecular docking and dynamics simulations, one compound (3a) was identified as a promising lead candidate against PARP1, demonstrating the continued interest in aziridine derivatives for developing targeted cancer therapies. researchgate.net

Design and Development of Aziridine-Containing Prodrugs

The reactivity of the aziridine ring can be leveraged in prodrug design to achieve targeted drug delivery and activation, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. A key strategy involves creating prodrugs that are activated under specific physiological conditions found in tumors, such as hypoxia.

Hypoxia-Activated Prodrug Systems

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. cooper.edu This unique feature of the tumor microenvironment can be exploited to selectively activate drugs. Hypoxia-activated prodrugs (HAPs) are compounds that are relatively inactive under normal oxygen conditions (normoxia) but are converted to a potent cytotoxic form by enzymes in hypoxic cells. cooper.edumdpi.com

Nitroaromatic compounds are a major class of HAPs. nih.gov Under normoxic conditions, the nitro group undergoes a one-electron reduction by reductase enzymes, but is immediately re-oxidized by molecular oxygen in a "futile redox cycle". researchgate.net In the absence of sufficient oxygen, this reduction proceeds to generate a highly reactive species that can release a cytotoxic agent. nih.govresearchgate.net This approach has been used to design prodrugs of phenanthroindolizidine alkaloids, where polar quaternary ammonium salts were synthesized to be activated under hypoxic conditions, showing significantly greater cytotoxicity compared to normoxic environments. mdpi.com

Table 2: Hypoxic vs. Normoxic Cytotoxicity of Phenanthroindolizidine Prodrugs

| Prodrug | Normoxic IC₅₀ (μM) | Hypoxic IC₅₀ (μM) | Hypoxia Cytotoxicity Ratio (HCR) |

|---|---|---|---|

| 5a | >10 | 0.49 ± 0.04 | >20 |

| 5b | 0.96 ± 0.08 | 0.036 ± 0.003 | 26 |

| 5c | 0.15 ± 0.01 | 0.10 ± 0.01 | 1.5 |

HCR is calculated as Normoxic IC₅₀ / Hypoxic IC₅₀ and indicates the selectivity for hypoxic cells. Data from a study on hypoxia-targeted antofine and tylophorine prodrugs. mdpi.com

This strategy ensures that the active, cell-killing form of the drug is generated preferentially within the tumor, sparing healthy, well-oxygenated tissues.

Alkylating Agent Mechanisms of Action (e.g., DNA Alkylation)

The cytotoxic activity of many aziridine-containing compounds stems from their function as alkylating agents. The mechanism involves the formation of a highly reactive electrophilic species that covalently modifies nucleophilic sites on cellular macromolecules, particularly DNA.

The three-membered aziridine ring is strained and susceptible to ring-opening. This reactivity is significantly enhanced by protonation of the nitrogen atom, which occurs more readily in the slightly acidic microenvironment of tumors. mdpi.com Once protonated, the aziridinium (B1262131) ion becomes a potent alkylating agent. mdpi.com

This reactive intermediate then attacks nucleophilic centers in DNA. A primary target is the N7 position of guanine, but alkylation can also occur at adenine bases. nih.gov For example, the hydrolysis of the anticancer drug Thiotepa releases aziridine, which subsequently reacts with DNA to form a stable N-7 adduct, 7-(2-aminoethyl)guanine. nih.govacs.org Some studies also suggest that the phosphate backbone of DNA can be a target for alkylation by protonated aziridinyl quinones. nih.gov This alkylation can lead to several cytotoxic outcomes:

DNA Cross-linking: Bifunctional or trifunctional alkylating agents like Thiotepa can react with two different sites on DNA, creating either intrastrand or interstrand cross-links. mdpi.comresearchgate.net These cross-links prevent the separation of DNA strands, thereby inhibiting replication and transcription and ultimately leading to cell death. researchgate.net

DNA Damage: The formation of bulky adducts distorts the DNA helix, which can stall DNA polymerase and trigger cell cycle arrest and apoptosis. nih.gov

Role of Aziridineethanol in Biological Pathways and Biomarker Identification

The interaction of aziridine-containing molecules with biological systems can be monitored through the identification of specific biomarkers. When aziridine derivatives act as alkylating agents, they form stable covalent adducts with macromolecules like DNA and proteins. These adducts can serve as biomarkers of exposure and target engagement.

For instance, the formation of 7-(2-aminoethyl)guanine following exposure to aziridine (released from precursors like Thiotepa) is a specific marker of DNA alkylation. nih.gov The detection and quantification of such DNA adducts in tissue or blood samples can provide direct evidence of the drug reaching its target and exerting its mechanistic action.

In a related context, advanced mass spectrometry techniques are used to identify biomarkers of exposure to other reactive compounds. A study on Novichok nerve agents, which are organophosphorus compounds, focused on identifying the specific peptide adducts formed when the agent covalently binds to and inhibits the active site serine of the enzyme butyrylcholinesterase (BChE). mdpi.com This method allows for the precise identification of the agent and confirms its interaction with its biological target. mdpi.com A similar principle could be applied to aziridine-based agents, where identifying specific protein adducts in plasma or target tissues could serve as a biomarker for drug activity and help in understanding its distribution and effects within biological pathways.

Interactions with Cholinergic Systems (e.g., HAChT, ChAT Inhibition)

The structural similarity of this compound to choline, a vital precursor for the neurotransmitter acetylcholine, has led to investigations into its potential interactions with the cholinergic system. A key area of this research has been its effect on high-affinity choline transporters (HAChT) and the enzyme choline acetyltransferase (ChAT). While direct studies on this compound are limited, significant insights can be drawn from research on structurally related aziridinium compounds, such as the well-characterized cholinotoxin, ethylcholine aziridinium ion (AF64A).

AF64A is known to be formed from ethylcholine mustard and is a highly reactive molecule that selectively targets cholinergic neurons. wikipedia.org This selectivity is attributed to its uptake by the high-affinity choline transport system. wikipedia.org Once inside the neuron, the reactive aziridinium ring is thought to alkylate and irreversibly inhibit key proteins, most notably choline acetyltransferase (ChAT). wikipedia.orgnih.gov This inhibition disrupts the synthesis of acetylcholine, leading to a cholinergic deficit.